Faropenem sodium hemipentahydrate is a crystalline form of faropenem sodium, a β-lactam antibiotic belonging to the penem class. [, , ] While not naturally occurring, it serves as a crucial form for various scientific investigations due to its enhanced stability compared to other forms. [] Research involving faropenem sodium hemipentahydrate focuses on its synthesis, structural analysis, and potential for optimizing drug delivery systems.
Faropenem sodium hemipentahydrate is synthesized by crystallizing faropenem sodium from an aqueous solution. [] The process involves:
This specific method emphasizes controlled cooling and prolonged standing for optimal crystal growth and purity. []
Several studies investigate chemical reactions involving faropenem sodium and its intermediates. Notably, the palladium(II)-catalyzed cleavage of the allyl group in allyl faropenem to produce faropenem sodium is significant for large-scale synthesis. [] Efficient removal of residual palladium using polystyrene-bound 2,4,6-trimercapto-s-triazine (polystyrene-bound TMT) ensures product purity. []
Faropenem acts by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. By binding to these PBPs, faropenem disrupts the cell wall construction, leading to bacterial cell death. It has been shown to have a strong affinity for PBPs in Streptococcus pneumoniae, except for PBP2X, although this does not affect its efficacy against the strains tested4. Faropenem is also stable against β-lactamase enzymes, which are commonly responsible for antibiotic resistance, thus maintaining its antibacterial activity6. The pharmacodynamic properties of faropenem, including time-kill kinetics and postantibiotic effect, further demonstrate its bactericidal activity, with significant postantibiotic effects against all strains tested except for Haemophilus influenzae3.
Faropenem has been shown to be promising as an oral therapy for community-acquired respiratory tract infections. Studies have demonstrated its in vitro activities against common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, with low minimum inhibitory concentrations (MICs) that suggest its potential effectiveness in treating these infections1.
A multicenter, randomized controlled clinical trial evaluated the efficacy and safety of faropenem sodium for injection in the treatment of acute urinary tract infections. The study found that faropenem sodium was both effective and safe, with a high cure rate and bacterial eradication rate, comparable to that of the control drug imipenem/cilastatin sodium2.
Faropenem has also been tested against a variety of anaerobic bacteria, showing activity against strains such as Bacteroides fragilis group isolates and other anaerobic pathogens. The results suggest that faropenem could be a valuable option for treating infections caused by these anaerobic bacteria5.
The role of faropenem in the treatment of pediatric infections has been explored due to its excellent in-vitro and clinical activity, broad spectrum of activity, and favorable safety profile. Faropenem is now approved in some regions for treating pediatric infections, with available formulations such as oral dry syrup for ease of administration in children. It has been used to treat a wide range of pediatric infections, including upper respiratory tract infections, urinary tract infections, dermatological infections, and bacterial periodontal infections6.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7